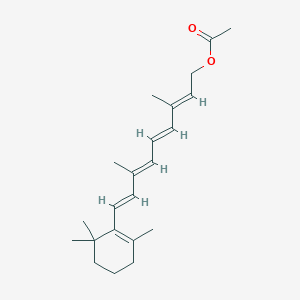

Retinol, acetate

Description

Retinyl Acetate is a naturally-occurring fatty acid ester form of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Retinyl acetate binds to and activates retinoid receptors, inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation in some cancer cell types and exhibits immunomodulatory properties. (NCI04)

GILRETINOL ACETATE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.

Retinol acetate is a dietary supplement, permitted in infant formulas Retinol acetate belongs to the family of Retinoids. These are compounds that is related to vitamin A, especially retinol.

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJRVVDBSJHIZ-QHLGVNSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021240 | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-47-9, 64536-04-5 | |

| Record name | Retinol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitamin A acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinol, acetate, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064536045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RETINYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VITAMIN A ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LE3D9D6OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Retinyl Acetate in Cutaneous Biology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retinyl acetate, a retinyl ester, serves as a stabilized precursor to the biologically potent retinoid, all-trans retinoic acid (ATRA). Its mechanism of action in skin cells is indirect, predicated on a multi-step enzymatic conversion to ATRA. Once formed, ATRA functions as a powerful signaling molecule that directly modulates gene expression. This guide provides an in-depth exploration of this process, from the initial metabolic activation of retinyl acetate to the profound cellular and physiological consequences in the skin. The core of this mechanism involves ATRA binding to and activating nuclear retinoic acid receptors (RARs), which, in partnership with retinoid X receptors (RXRs), form heterodimeric transcription factors. This complex binds to specific DNA sequences, known as retinoic acid response elements (RAREs), to orchestrate the transcription of hundreds of target genes. The downstream effects are extensive, encompassing the regulation of epidermal homeostasis, stimulation of dermal collagen synthesis, inhibition of matrix-degrading enzymes, and modulation of cellular proliferation and differentiation. This document details these pathways, presents methodologies for their investigation, and synthesizes key quantitative data to provide a comprehensive resource for professionals in the field.

The Metabolic Activation Pathway: From Ester to Active Ligand

Retinyl acetate itself is biologically inert in skin cells. Its efficacy is entirely dependent on its conversion into all-trans retinoic acid (ATRA), the molecule that can activate nuclear receptors.[1][2] This bioconversion is a sequential, two-step enzymatic process occurring within keratinocytes and fibroblasts.[3]

-

Step 1: De-esterification to Retinol. The first step is the hydrolysis of the ester bond of retinyl acetate, catalyzed by esterase enzymes present in the skin, to yield retinol (Vitamin A).[1] Retinyl esters like acetate and palmitate are the primary storage forms of Vitamin A in the skin.[4][5]

-

Step 2: Oxidation to All-Trans Retinoic Acid. Retinol undergoes a two-step oxidation. It is first reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs).[6][7] Subsequently, retinaldehyde is irreversibly oxidized to all-trans retinoic acid by retinaldehyde dehydrogenases (RALDHs).[6][7] This final, irreversible step is tightly regulated and is critical for controlling the intracellular concentration of the active ATRA ligand.[6]

The efficiency of this conversion pathway is a key determinant of the potency of topical retinoids; molecules requiring more conversion steps are generally considered less potent than those closer to the final active form.[8][9][10]

Caption: Metabolic conversion of retinyl acetate to all-trans retinoic acid in skin cells.

The Core Mechanism: Nuclear Receptor-Mediated Gene Transcription

The biological effects of ATRA are mediated primarily through the activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[6][11] These receptors are ligand-activated transcription factors that regulate the expression of a multitude of genes.[12]

The Signaling Cascade:

-

Receptor Heterodimerization: In the nucleus of skin cells, RARs (predominantly isotypes RARα and RARγ in the epidermis) form heterodimers with RXRs (predominantly RXRα).[3][12][13] In the absence of a ligand, this RAR/RXR complex is bound to a Retinoic Acid Response Element (RARE) on the DNA and is associated with co-repressor proteins, which silence gene transcription.[14][15]

-

Ligand Binding and Activation: ATRA, having been synthesized in the cytoplasm, enters the nucleus and binds to the ligand-binding domain of the RAR within the heterodimer.[15]

-

Conformational Change and Co-regulator Exchange: This binding induces a critical conformational change in the RAR protein. This change causes the dissociation of the co-repressor complex and facilitates the recruitment of co-activator proteins (e.g., histone acetyltransferases).[14][15]

-

Gene Transcription: The recruited co-activator complex modifies the chromatin structure, making the DNA more accessible to RNA polymerase II and the general transcription machinery. This leads to the initiation of transcription of the target gene downstream of the RARE.[15]

Through this mechanism, ATRA directly controls the expression of over 500 genes, influencing a vast array of cellular functions in the skin.[13][15]

Caption: The core signaling pathway of All-Trans Retinoic Acid (ATRA) in skin cells.

Key Cellular and Physiological Consequences in Skin

The ATRA-mediated regulation of gene expression translates into significant and observable effects on the structure and function of both the epidermis and the dermis.

Regulation of Epidermal Homeostasis

Retinoids are crucial regulators of keratinocyte proliferation and differentiation.[16][17] At physiological levels, they help maintain normal epidermal turnover.[16] Pharmacological doses, such as those achieved through topical application, can induce epidermal hyperplasia (thickening of the epidermis) and modulate the expression of various keratin proteins, which are markers of differentiation.[13][16][18] This regulation of cell turnover and shedding is beneficial in treating conditions like acne and disorders of keratinization.[1]

Dermal Remodeling and Anti-Aging Effects

The effects of retinoids on the dermal extracellular matrix are central to their use in treating photoaging. The mechanism is twofold:

-

Stimulation of Collagen Synthesis: Retinoids, via ATRA, stimulate dermal fibroblasts to increase the production of type I procollagen, the precursor to the skin's primary structural protein.[1][19][20] Studies have shown that topical retinol can restore type I collagen production in photoaged skin.[19]

-

Inhibition of Matrix Metalloproteinases (MMPs): ATRA signaling inhibits the expression and activity of several MMPs, including MMP-1 (collagenase), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B).[1][21] These enzymes are responsible for the degradation of collagen and other matrix components and are often upregulated in photoaged skin.[16][22] By simultaneously boosting collagen synthesis and reducing its degradation, retinoids shift the homeostatic balance toward a net increase in dermal collagen.

Modulation of the Cutaneous Immune Response

Retinoid signaling also plays a role in the skin's immune system. It can influence the function of skin-resident immune cells, such as Langerhans cells, and alter the expression of chemokines involved in immune responses.[12][16]

Data Synthesis and Interpretation

The efficacy of various retinoids is directly related to their ability to activate RARs. This can be quantified by determining the concentration required for half-maximal transcriptional activation (EC₅₀).

Table 1: Representative EC₅₀ Values for RAR Isotype Activation by Retinoids Data synthesized from studies using reporter gene assays.

| Retinoid | RARα (EC₅₀, nM) | RARβ (EC₅₀, nM) | RARγ (EC₅₀, nM) |

| All-Trans Retinoic Acid (ATRA) | 169 | 9 | 2 |

| 9-cis-Retinoic Acid | 13 | 173 | 58 |

| 13-cis-Retinoic Acid | 124 | 47 | 36 |

| 4-oxo-Retinoic Acid | 33 | 8 | 89 |

| (Source: Synthesized from data presented in Idres et al., 2002.[23]) |

The modulation of gene expression is the direct output of retinoid receptor activation. The table below provides examples of key genes regulated by retinoids in skin cells.

Table 2: Examples of Retinoid-Modulated Gene Expression in Skin

| Gene | Protein Function | Cell Type | Effect of Retinoid Treatment | Reference |

| COL1A1 | Type I Procollagen | Fibroblasts | Upregulation | [19] |

| MMP-1 | Interstitial Collagenase | Keratinocytes, Fibroblasts | Downregulation | [16] |

| MMP-3 | Stromelysin-1 | Keratinocytes, Fibroblasts | Downregulation | [22] |

| CRABP2 | Cellular Retinoic Acid Binding Protein II | Keratinocytes | Upregulation | [6][19] |

| KRT1 / KRT10 | Suprabasal Keratins | Keratinocytes | Downregulation | [16] |

| KRT13 | Mucosal Keratin | Keratinocytes | Upregulation | [16] |

Experimental Protocols for Mechanistic Investigation

Investigating the mechanism of action of retinyl acetate requires a multi-faceted approach, from assessing the activation of its target receptors to quantifying downstream cellular effects.

Protocol: Assessing RAR Activation using a Luciferase Reporter Assay

This assay provides a quantitative measure of a compound's ability to activate the RAR/RXR signaling pathway.

Principle: Cells (e.g., HEK293T or HaCaT keratinocytes) are co-transfected with an expression vector for an RAR isotype (e.g., RARγ) and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple RAREs. Activation of the receptor by a ligand (like ATRA derived from retinyl acetate) drives luciferase expression, which is quantified by measuring luminescence.

Step-by-Step Methodology:

-

Cell Culture: Plate cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Transfection: Prepare a transfection mix containing:

-

RARγ expression plasmid.

-

RARE-luciferase reporter plasmid.

-

A control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization.

-

A suitable transfection reagent (e.g., Lipofectamine).

-

Incubate cells with the transfection mix for 4-6 hours according to the reagent manufacturer's protocol.

-

-

Compound Treatment: Remove the transfection medium and replace it with fresh medium containing various concentrations of the test compound (retinyl acetate) and positive controls (e.g., ATRA). Include a vehicle control (e.g., DMSO). Incubate for 24 hours.

-

Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.

-

Luminescence Reading:

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add luciferase assay substrate.

-

Immediately measure luminescence using a plate-reading luminometer.

-

-

Normalization and Data Analysis:

-

Measure the activity of the control reporter (e.g., β-galactosidase assay).

-

Normalize the luciferase activity to the control reporter activity for each well.

-

Plot the normalized luminescence (as fold-change over vehicle) against the compound concentration.

-

Calculate the EC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.

-

Caption: Experimental workflow for a retinoic acid receptor (RAR) luciferase reporter assay.

Protocol: Measurement of Procollagen I Synthesis in Fibroblast Culture via EIA

Principle: This method quantifies the amount of newly synthesized Type I procollagen secreted by dermal fibroblasts into the culture medium following treatment with a retinoid. An Enzyme Immunoassay (EIA) kit specific for the C-terminal propeptide of procollagen type I (PICP) is used.

Step-by-Step Methodology:

-

Cell Culture: Seed human dermal fibroblasts into 24-well plates and grow to near confluence.

-

Serum Starvation: Replace the growth medium with serum-free medium for 24 hours to synchronize the cells.

-

Compound Treatment: Treat the cells with fresh serum-free medium containing the test compound (retinyl acetate), a positive control (e.g., TGF-β), and a vehicle control. Incubate for 48-72 hours.

-

Sample Collection: Collect the cell culture supernatant from each well. If necessary, centrifuge to remove cellular debris.

-

EIA Procedure:

-

Perform the EIA according to the manufacturer's instructions (e.g., Takara Bio PICP EIA Kit). This typically involves adding standards and samples to a pre-coated microplate, followed by incubation with enzyme-conjugated antibodies and a substrate.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using the provided PICP standards.

-

Calculate the concentration of PICP in each sample by interpolating from the standard curve.

-

Results are typically expressed as ng/mL of PICP, normalized to total cellular protein or cell number.

-

Conclusion and Future Directions

The mechanism of action of retinyl acetate in skin is a well-defined, multi-stage process that culminates in the ATRA-mediated transcriptional regulation of hundreds of genes. Its journey from a stable topical pro-drug to a potent modulator of cellular behavior underscores its significance in dermatology and cosmetic science. The primary effects—normalization of epidermal differentiation, stimulation of collagen production, and inhibition of collagen-degrading enzymes—provide a robust molecular basis for its observed clinical efficacy in treating acne and photoaging.

Future research continues to focus on refining the therapeutic window of retinoids, minimizing irritation while maximizing efficacy. This includes the development of novel synthetic retinoids with receptor-isotype selectivity and exploring synergistic combinations with other active ingredients to target complementary pathways in skin health and disease. A deeper understanding of the interplay between retinoid signaling and other pathways, such as those involving growth factors and inflammatory cytokines, will further unlock the therapeutic potential of this remarkable class of molecules.

References

-

Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PLoS One. [Link]

-

Retinoic Acid-Induced Epidermal Transdifferentiation in Skin. MDPI. [Link]

-

The Biological Effects of Retinoids in the Skin. Encyclopedia MDPI. [Link]

-

Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. PMC - NIH. [Link]

-

Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PLOS One. [Link]

-

An in vivo experimental model for effects of topical retinoic acid in human skin. PubMed. [Link]

-

Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. NIH. [Link]

-

Biological activity of all-trans retinol requires metabolic conversion to all-trans retinoic acid and is mediated through activation of nuclear retinoid receptors in human keratinocytes. PubMed. [Link]

-

Topical Retinol Restores Type I Collagen Production in Photoaged Forearm Skin within Four Weeks. MDPI. [Link]

-

Modulation of procollagen gene expression by retinoids. PubMed. [Link]

-

Mechanisms of action of retinoic acid in skin repair. British Journal of Dermatology. [Link]

-

Retinol vs. Retinoid: How to Choose the Right Vitamin A Derivative. Marie Veronique. [Link]

-

Retinol, Retinal, Tretinoin: What's the Difference?. YouTube. [Link]

-

Physiology of the Skin: A New Look at Vitamin A. Skin Inc. [Link]

-

Retinoic Acid and Its Derivatives in Skin. PMC - NIH. [Link]

-

Opinion on Vitamin A (Retinol, Retinyl Acetate, Retinyl Palmitate). Public Health - European Commission. [Link]

-

Retinal and retinol are potential regulators of gene expression in the keratinocyte cell line HaCaT. PubMed. [Link]

-

Modulation of collagen synthesis and degradation by retinoids and cytokines in 3T3 L1 preadipocytes. PubMed. [Link]

-

Regulation of gene expression by retinoids. PubMed. [Link]

-

Retinol and Retinol Compounds. Campaign for Safe Cosmetics. [Link]

-

Matrix-degrading Metalloproteinases in Photoaging. PMC - PubMed Central. [Link]

-

Vitamin A and Skin Health. Linus Pauling Institute | Oregon State University. [Link]

-

Retinal and retinol are potential regulators of gene expression in the keratinocyte cell line HaCaT. Request PDF - ResearchGate. [Link]

-

Mechanism of Action of Vitamin A. Retinoids in Dermatology | Sand. [Link]

-

Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes. PubMed. [Link]

-

Activation of Retinoic Acid Receptors by Dihydroretinoids. PMC - PubMed Central. [Link]

-

Retinol vs Retinoids vs Retin-A. GVSL - Geelong Veins Skin & Laser. [Link]

-

Elevated Matrix Metalloproteinases and Collagen Fragmentation in Photodamaged Human Skin. PMC - NIH. [Link]

-

Vitamin A Stages of Conversion. Skin Rocks. [Link]

-

MATRIX METALLOPROTEINASE (MMP) EXPRESSION IN THE EPIDERM-FT SKIN EQUIVALENT. Mattek. [Link]

-

Molecular mechanisms of retinoid actions in skin. Semantic Scholar. [Link]

-

Elevated expression of multiple matrix metalloproteinases (MMPs) in aged human dermis. ResearchGate. [Link]

-

Vitamin A. Wikipedia. [Link]

-

Quantification of matrix metalloproteinases in tissue samples. PubMed - NIH. [Link]

-

The Role of Vitamin A in Wound Healing. PubMed. [Link]

-

Proposed mechanisms of action for retinoid derivatives in the treatment of skin aging. Journal of Cosmetic Dermatology. [Link]

-

How does the nighttime application of retinol boost collagen production?. PERS Skincare. [Link]

-

Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. PubMed. [Link]

Sources

- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. marieveronique.com [marieveronique.com]

- 3. Vitamin A and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. safecosmetics.org [safecosmetics.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinol and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 9. geelongveinsskinlaser.com.au [geelongveinsskinlaser.com.au]

- 10. skinrocks.com [skinrocks.com]

- 11. Regulation of gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Retinoic Acid and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. Vitamin A - Wikipedia [en.wikipedia.org]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. The Role of Vitamin A in Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin | PLOS One [journals.plos.org]

- 19. Topical Retinol Restores Type I Collagen Production in Photoaged Forearm Skin within Four Weeks [mdpi.com]

- 20. pers-skincare.com [pers-skincare.com]

- 21. researchgate.net [researchgate.net]

- 22. Elevated Matrix Metalloproteinases and Collagen Fragmentation in Photodamaged Human Skin: Impact of Altered Extracellular Matrix Microenvironment on Dermal Fibroblast Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Retinyl Acetate

<

This guide provides a comprehensive overview of the cellular mechanisms governing the uptake and metabolic fate of retinyl acetate, a common synthetic form of vitamin A. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular pathways, key enzymatic players, and established methodologies for studying these processes.

Introduction: The Significance of Retinyl Acetate Metabolism

Retinyl acetate, a retinyl ester, serves as a stable and widely used precursor to biologically active retinoids.[1] Its metabolism is fundamental to a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[2][3] Understanding the cellular handling of retinyl acetate is therefore critical for research in nutrition, toxicology, and the development of retinoid-based therapeutics. This guide will elucidate the journey of retinyl acetate from the extracellular environment to its ultimate conversion into functional metabolites and catabolic products.

Cellular Uptake: A Multi-faceted Process

The entry of retinyl acetate into the cell is not a direct process. As a retinyl ester, it must first be hydrolyzed to retinol to be absorbed by cells.[1][2][4]

Extracellular Hydrolysis

Dietary retinyl esters, including retinyl acetate, are initially broken down in the intestinal lumen by pancreatic triglyceride lipase and at the brush border by a retinyl ester hydrolase.[1][2][4] In the context of cellular studies in vitro, the presence of esterases in the culture medium or on the cell surface is a prerequisite for the liberation of retinol.

Retinol Uptake Mechanisms

Once hydrolyzed, the resulting retinol can traverse the plasma membrane. While passive diffusion is a potential route, cellular uptake is significantly enhanced by protein-mediated transport.[2]

-

STRA6 (Stimulated by Retinoic Acid 6): This multi-transmembrane protein is a specific cell-surface receptor for the retinol-binding protein (RBP), which carries retinol in the circulation.[3][5][6] STRA6 facilitates the transport of retinol from RBP into the cell.[3][5] The activity of STRA6 is coupled with intracellular processes, ensuring the efficient internalization of retinol.[5][7]

-

Lipoprotein Lipase (LpL): For retinol derived from chylomicron retinyl esters, LpL plays a crucial role by hydrolyzing the esters and facilitating retinol uptake into peripheral tissues.[2][4]

Intracellular Transport and Chaperoning: The Role of Cellular Retinoid-Binding Proteins

Upon entering the cytoplasm, the lipophilic retinol molecule is immediately sequestered by cellular retinol-binding proteins (CRBPs). These proteins are essential for solubilizing retinol, protecting it from degradation, and directing it towards specific metabolic pathways.[8][9][10]

-

CRBP1 and CRBP2: These are the most well-characterized cellular retinol-binding proteins.[8] CRBP2 is predominantly found in the small intestine and is involved in the initial absorption of dietary vitamin A.[8][11] CRBP1 is more widely expressed and plays a key role in chaperoning retinol to enzymes involved in both storage and activation pathways.[8][9] The ratio of apo-CRBP1 (unbound) to holo-CRBP1 (retinol-bound) acts as a sensor for cellular retinol status, regulating its storage and mobilization.[8]

The Metabolic Crossroads: Esterification for Storage vs. Oxidation for Function

Once bound to CRBP, retinol is at a critical metabolic juncture. It can either be esterified for storage as retinyl esters or oxidized to retinaldehyde, the first step towards the synthesis of the biologically active retinoic acid.

Esterification for Storage: The LRAT and ARAT Enzymes

To prevent toxicity from excess free retinol and to create a readily available pool of vitamin A, cells convert retinol into long-chain retinyl esters.[4]

-

Lecithin:retinol acyltransferase (LRAT): This is the primary enzyme responsible for retinol esterification in most tissues.[4][12][13] LRAT catalyzes the transfer of a fatty acyl group from the sn-1 position of phosphatidylcholine to retinol, forming retinyl esters.[4][13] Notably, LRAT preferentially esterifies retinol that is bound to CRBP.[4]

-

Acyl-CoA:retinol acyltransferase (ARAT): This enzyme, identified as diacylglycerol acyltransferase 1 (DGAT1), also contributes to retinyl ester formation.[2][4] Unlike LRAT, ARAT utilizes acyl-CoA as the fatty acid donor and acts on free retinol, not CRBP-bound retinol.[4]

The resulting retinyl esters, predominantly retinyl palmitate, stearate, and oleate, are stored in intracellular lipid droplets.[4][14]

Oxidation to Retinaldehyde: The First Committed Step to Retinoic Acid Synthesis

The conversion of retinol to retinaldehyde is a reversible reaction catalyzed by retinol dehydrogenases (RDHs), which are part of the alcohol dehydrogenase (ADH) family.[4] This is the initial step in the pathway leading to the synthesis of retinoic acid.

Irreversible Oxidation to Retinoic Acid

Retinaldehyde is then irreversibly oxidized to all-trans-retinoic acid (atRA) by retinaldehyde dehydrogenases (RALDHs).[4][14] atRA is the primary biologically active metabolite of vitamin A, functioning as a ligand for nuclear receptors to regulate gene expression.[14]

Catabolism and Clearance: The Role of Cytochrome P450 Enzymes

The intracellular concentration of retinoic acid is tightly regulated, not only by its synthesis but also by its catabolism. The cytochrome P450 family 26 (CYP26) enzymes are the primary drivers of retinoic acid clearance.[15][16][17]

-

CYP26A1, CYP26B1, and CYP26C1: These enzymes hydroxylate retinoic acid into more polar, less active metabolites, such as 4-hydroxy-retinoic acid and 18-hydroxy-retinoic acid, which can be further metabolized and excreted.[15][16] The expression of CYP26 enzymes is often induced by retinoic acid itself, creating a negative feedback loop to maintain homeostasis.[15][16]

Experimental Methodologies for Studying Retinyl Acetate Uptake and Metabolism

A variety of in vitro and in vivo techniques are employed to investigate the cellular processing of retinyl acetate.

In Vitro Cell Culture Models

-

Cell Lines: Various cell lines, such as hepatic stellate cells, intestinal Caco-2 cells, and specific cancer cell lines, are used to model different aspects of retinoid metabolism.

-

Primary Cell Cultures: Primary hepatocytes, keratinocytes, or other relevant cell types provide a more physiologically relevant system.

Key Consideration for In Vitro Studies: The presence of serum in the culture medium is a critical factor, as it contains RBP and esterases that can influence retinoid availability and metabolism.[18] The use of serum-free media or defined media with known concentrations of binding proteins is often necessary for reproducible results.[18]

Protocol for In Vitro Retinoid Metabolism Study

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

-

Dosing: Prepare a stock solution of retinyl acetate in a suitable solvent (e.g., ethanol or DMSO). Dilute the stock solution in culture medium to the final desired concentration. It is crucial to protect retinoid solutions from light to prevent isomerization and degradation.[19]

-

Incubation: Replace the existing medium with the retinoid-containing medium and incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours).

-

Cell Lysis and Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable buffer (e.g., RIPA buffer).

-

Perform a liquid-liquid extraction to separate the retinoids from the aqueous cell lysate. A common method involves the addition of ethanol followed by hexane. An internal standard should be added to account for extraction efficiency.[20]

-

-

Analysis by High-Performance Liquid Chromatography (HPLC):

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample onto an HPLC system equipped with a C18 reverse-phase column.[21][22]

-

Use an isocratic or gradient elution with a mobile phase typically consisting of a mixture of acetonitrile, methanol, and water, sometimes with a buffer like ammonium acetate.[22][23][24]

-

Detect the retinoids using a UV detector at approximately 325 nm for retinol and retinyl esters, and 350 nm for retinoic acid.[19][21][25]

-

Quantify the different retinoid species by comparing their peak areas to those of known standards.[20]

-

Quantitative Data Summary

| Parameter | Description | Typical Value/Range | Reference |

| Km of STRA6 for Holo-RBP | The concentration of holo-RBP at which the rate of retinol uptake is half-maximal. | ~116 ± 13 nM | [26] |

| HPLC UV Detection Wavelength | Wavelength for maximum absorbance of different retinoids. | Retinol/Retinyl Esters: ~325 nm; Retinoic Acid: ~350 nm | [19][21][25] |

Visualizing the Pathways

Cellular Uptake and Metabolism of Retinyl Acetate

Caption: Overview of retinyl acetate metabolism.

Experimental Workflow for In Vitro Analysis

Caption: HPLC analysis workflow for retinoids.

Conclusion

The cellular uptake and metabolism of retinyl acetate is a highly regulated and complex process involving enzymatic hydrolysis, specific membrane transport, intracellular chaperoning, and a tightly controlled balance between storage and conversion to biologically active forms. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for advancing our knowledge of vitamin A biology and its applications in health and disease.

References

-

O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of Lipid Research, 54(7), 1731–1743. [Link]

-

Napoli, J. L. (2017). Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(3), 234-246. [Link]

-

Sundaresan, P. R., & Bhat, P. V. (1990). Metabolism of [11-3H]retinyl acetate in liver tissues of vitamin A-sufficient, -deficient and retinoic acid-supplemented rats. The International Journal of Biochemistry, 22(7), 733–738. [Link]

-

Wikipedia contributors. (2024, January 5). Vitamin A. In Wikipedia, The Free Encyclopedia. [Link]

-

Blaner, W. S. (2019). Vitamin A Metabolism: An Update. Nutrients, 11(9), 2191. [Link]

-

Catalyst University. (2017, April 20). Vitamin A Functions and Retinoid Cycle [Video]. YouTube. [Link]

-

Sun, H. (2015). Vitamin A Transport Mechanism of the Multitransmembrane Cell-Surface Receptor STRA6. Vitamins and Hormones, 98, 1–28. [Link]

-

Kelly, M., & von Lintig, J. (2015). STRA6: role in cellular retinol uptake and efflux. Hepatobiliary Surgery and Nutrition, 4(2), 96–104. [Link]

-

Wikipedia contributors. (2023, November 28). Retinyl acetate. In Wikipedia, The Free Encyclopedia. [Link]

-

Zile, M., & DeLuca, H. F. (1968). Liquid-gel partition chromatography of vitamin A compounds; formation of retinoic acid from retinyl acetate in vivo. Analytical Biochemistry, 25(1), 307–316. [Link]

-

Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875–886. [Link]

-

Cilluffo, M. C., La Marca, M., & D'Anneo, A. (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Methods in Molecular Biology (Vol. 1153, pp. 243–252). [Link]

-

Napoli, J. L. (2012). Functions of Intracellular Retinoid Binding-Proteins. Subcellular Biochemistry, 58, 147–170. [Link]

-

Chytil, F., & Ong, D. E. (1987). Cellular retinoid-binding proteins. Annual Review of Nutrition, 7, 321–335. [Link]

-

Quadro, L., Hamberger, L., & Colantuoni, V. (2005). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Archives of Biochemistry and Biophysics, 440(1), 54–63. [Link]

-

Sun, H., & Kawaguchi, R. (2011). Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage. Journal of Biological Chemistry, 286(20), 17849–17858. [Link]

-

Isoherranen, N., & Zhong, G. (2019). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Seminars in Pharmacology and Pharmacy, 26, 100641. [Link]

-

Cogan, U., & Shinitzky, M. (1998). Extra- and Intracellular Transport of Retinoids: A Reappraisal. Hormone and Metabolic Research, 30(12), 739–744. [Link]

-

van der Leede, B. M., van den Brink, C. E., & van der Saag, P. T. (1994). Considerations for in vitro retinoid experiments: importance of protein interaction. The Journal of Steroid Biochemistry and Molecular Biology, 51(5-6), 263–269. [Link]

-

Wikipedia contributors. (2023, December 29). Retinol-binding protein. In Wikipedia, The Free Encyclopedia. [Link]

-

Chen, B. H., & Chen, Y. C. (1995). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 3(4), 235-244. [Link]

-

Kiser, P. D., & Palczewski, K. (2023). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Sivaprasadarao, A., & Findlay, J. B. (1988). The mechanism of uptake of retinol by plasma-membrane vesicles. The Biochemical Journal, 255(2), 561–569. [Link]

-

Amengual, J., Zhang, N., & Kedishvili, N. Y. (2013). STRA6 is critical for cellular vitamin A uptake and homeostasis. Human Molecular Genetics, 22(16), 3288–3301. [Link]

-

Ross, A. C., & Zolfaghari, R. (2011). Regulating Retinoic Acid Availability during Development and Regeneration: The Role of the CYP26 Enzymes. Genes & Nutrition, 6(2), 117–132. [Link]

-

Noy, N. (2000). Differential mechanisms of retinoid transfer from cellular retinol binding proteins types I and II to phospholipid membranes. Biochemistry, 39(13), 3848–3854. [Link]

-

Wikipedia contributors. (2023, October 11). Lecithin retinol acyltransferase. In Wikipedia, The Free Encyclopedia. [Link]

-

Imre, S., De-Eknamkul, W., & Fiedler, J. (2012). Validation of HPLC method for the determination of retinol in different dietary supplements. Farmacia, 60(4), 576-585. [Link]

-

Isoherranen, N., & Topletz, A. R. (2019). Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases. Drug Metabolism and Disposition, 47(11), 1335–1347. [Link]

-

Kelly, M., & von Lintig, J. (2015). STRA6: role in cellular retinol uptake and efflux. Hepatobiliary Surgery and Nutrition, 4(2), 96–104. [Link]

-

Zhong, G., & Isoherranen, N. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Current Protocols in Toxicology, 86(1), e12. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. [Link]

-

Kiser, P. D., & Golczak, M. (2018). Molecular Basis for Vitamin A Uptake and Storage in Vertebrates. Nutrients, 10(11), 1693. [Link]

-

Vaneckova, J., & Wsol, V. (2003). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Physiological Research, 52(4), 499–502. [Link]

-

Chatuphonprasert, W., & Jarukamjorn, K. (2018). The retinoid metabolic pathway. [Diagram]. In ResearchGate. [Link]

-

Wikipedia contributors. (2023, October 11). CRABP2. In Wikipedia, The Free Encyclopedia. [Link]

-

Costabile, B. K., Chen, Y. T., Kim, J., Kim, Y. K., Clarke, O. B., Wilder, P. T., ... & Mancia, F. (2018). Investigating the Mechanism of STRA6-Mediated Cellular Retinol Uptake. Biophysical Journal, 114(3), 297a. [Link]

-

Wikipedia contributors. (2024, January 4). Tretinoin. In Wikipedia, The Free Encyclopedia. [Link]

-

Bronaugh, R. L. (2002). Protocol for In Vitro Percutaneous Absorption Studies. In Dermal Absorption and Toxicity Assessment (2nd ed., pp. 241-248). Taylor & Francis. [Link]

-

Kiser, P. D., & Palczewski, K. (2016). Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle. Biochemistry, 55(22), 3082–3091. [Link]

-

Ong, D. E. (1994). The intracellular vitamin A-binding proteins: an overview of their functions. Nutrition Reviews, 52(2 Pt 2), S24-31. [Link]

Sources

- 1. Retinyl acetate - Wikipedia [en.wikipedia.org]

- 2. Vitamin A Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STRA6: role in cellular retinol uptake and efflux - Kelly - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 6. STRA6: role in cellular retinol uptake and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functions of Intracellular Retinoid Binding-Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The intracellular vitamin A-binding proteins: an overview of their functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular retinoid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lecithin retinol acyltransferase - Wikipedia [en.wikipedia.org]

- 13. Lecithin:Retinol Acyltransferase: A Key Enzyme Involved in the Retinoid (visual) Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vitamin A - Wikipedia [en.wikipedia.org]

- 15. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jfda-online.com [jfda-online.com]

- 23. researchgate.net [researchgate.net]

- 24. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]

- 25. sav.sk [sav.sk]

- 26. The mechanism of uptake of retinol by plasma-membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of retinyl acetate versus retinol

An In-Depth Technical Guide to the Biological Activity of Retinyl Acetate Versus Retinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin A and its derivatives, collectively known as retinoids, are pivotal in numerous physiological processes, including vision, immune function, cellular differentiation, and proliferation. Among the most common forms utilized in research and commercial applications are retinol and its ester, retinyl acetate. While both serve as precursors to the biologically active retinoic acid, their distinct chemical structures dictate significant differences in stability, metabolic activation, and ultimately, biological efficacy and tolerability. This guide provides a comprehensive technical comparison of retinyl acetate and retinol, elucidating the biochemical and physiological nuances that govern their activity. We will explore their metabolic pathways, mechanism of action at the molecular level, and present validated experimental protocols for their comparative assessment.

Introduction: The Retinoid Family

Retinol is the alcohol form of vitamin A, a fat-soluble vitamin essential for health.[1] Retinyl acetate is a synthetic ester of retinol, created by combining retinol with acetic acid.[2] This esterification is a key structural modification that enhances the molecule's stability, making it less susceptible to degradation from light and air.[3] However, this stability comes at the cost of biological immediacy. Retinyl acetate functions as a prodrug, or precursor, which must be converted in vivo to retinol and subsequently to the ultimate effector molecule, retinoic acid, to exert its biological effects.[2][4][5] Understanding the kinetics and efficiency of this conversion is fundamental to comparing its biological activity directly with that of retinol.

Metabolic Conversion and Bioactivation: A Multi-Step Pathway

The biological activity of both retinyl acetate and retinol is contingent upon their conversion to all-trans-retinoic acid (ATRA), the ligand responsible for activating nuclear receptors.[6] The metabolic cascade differs by one critical step, which directly impacts potency and onset of action.

-

Retinyl Acetate: As an ester, it first requires hydrolysis by enzymes such as esterases or hydrolases within the skin or other tissues to cleave the acetate group, yielding free retinol.[4][7]

-

Retinol: This is the starting point for the next phase of activation. It undergoes a reversible oxidation to form retinaldehyde, a reaction catalyzed by retinol dehydrogenases (RDHs).[8][9]

-

Retinaldehyde to Retinoic Acid: In the final, irreversible step, retinaldehyde is oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[8][9]

This multi-step conversion process means that the efficacy of retinyl acetate is inherently lower and slower than that of retinol, as it is dependent on the efficiency of an additional enzymatic reaction.[10][11]

Caption: Metabolic pathway for retinoid bioactivation.

Molecular Mechanism of Action: The RAR/RXR Signaling Pathway

The biological effects of retinoids are mediated at the genomic level. Once formed, retinoic acid is transported into the nucleus, where it functions as a ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[[“]][13]

-

Heterodimer Formation: RARs and RXRs form a heterodimeric complex (RAR/RXR). In the absence of a ligand, this complex is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, actively repressing transcription through the recruitment of corepressor proteins.[13]

-

Ligand Binding and Activation: All-trans-retinoic acid binds with high affinity to RARs.[14] This binding induces a conformational change in the RAR protein, causing the dissociation of corepressors and the recruitment of coactivator complexes.[9]

-

Gene Transcription: The complete RAR/RXR/coactivator complex then initiates the transcription of target genes, leading to the synthesis of proteins that regulate critical cellular processes like proliferation, differentiation, and extracellular matrix production.[9][[“]]

Caption: The Retinoid Acid Receptor (RAR) signaling pathway.

Comparative Analysis: Retinyl Acetate vs. Retinol

The fundamental differences in their chemical structure and metabolic requirements lead to distinct profiles in terms of efficacy, stability, and tolerability.

| Feature | Retinyl Acetate | Retinol | Rationale & Causality |

| Chemical Class | Retinyl Ester | Vitamin A Alcohol | Esterification with acetic acid increases molecular stability.[2][15] |

| Conversion Steps | 3 (Hydrolysis → Oxidation → Oxidation) | 2 (Oxidation → Oxidation) | Retinyl acetate requires an initial hydrolysis step to become retinol, adding a rate-limiting factor.[4][7] |

| Relative Potency | Lower | Higher | Fewer conversion steps for retinol lead to a faster and more efficient generation of active retinoic acid.[11][16] |

| Chemical Stability | High | Low | The ester linkage protects the reactive alcohol group of retinol from oxidation, enhancing shelf-life.[15][3] |

| Irritation Potential | Low | Moderate to High | The gradual, multi-step conversion of retinyl acetate results in a slower, more controlled release of retinoic acid, reducing the likelihood of skin irritation.[10][11] |

| Skin Penetration | Good | Good | Retinyl acetate has a lower molecular weight (~328 g/mol ) compared to other esters like retinyl palmitate (~524 g/mol ), which may facilitate more efficient skin penetration.[5][7] |

Experimental Protocols for Efficacy and Stability Validation

To empirically validate the differences between retinyl acetate and retinol, standardized, self-validating experimental systems are required.

Protocol 1: Comparative Stability Analysis via HPLC

This protocol quantifies the degradation of each retinoid under UV stress, providing a direct measure of chemical stability.

Objective: To compare the photodegradation kinetics of retinyl acetate and retinol.

Methodology:

-

Standard Preparation: Prepare 1 mg/mL stock solutions of all-trans-retinol and retinyl acetate in ethanol. Create working solutions of 10 µg/mL in a suitable solvent system (e.g., ethanol or a cosmetic base).

-

Sample Exposure: Aliquot samples into quartz cuvettes. Expose one set of samples to a controlled dose of UVA/UVB radiation in a photostability chamber. Keep a parallel set in the dark as a control.

-

Time Points: Collect aliquots from both the exposed and dark control groups at specified time intervals (e.g., 0, 30, 60, 120, 240 minutes).

-

HPLC Analysis:

-

System: A reverse-phase HPLC system with a C18 column and a UV detector set to 325 nm is standard.[17][18]

-

Mobile Phase: An isocratic or gradient mobile phase (e.g., acetonitrile/water) is used to separate the retinoids.[18]

-

Quantification: Inject samples and quantify the peak area corresponding to the parent compound (retinol or retinyl acetate). An internal standard like retinyl propionate can be used to correct for injection variability.[17]

-

-

Data Analysis: Calculate the percentage of remaining retinoid at each time point relative to the t=0 sample. Plot the degradation curves to compare the stability profiles. The expected outcome is a significantly faster degradation rate for retinol compared to retinyl acetate.[19][20]

Protocol 2: In Vitro RAR-Mediated Gene Expression Assay

This cellular assay directly measures the primary mechanism of action: the ability to induce gene transcription via RAR activation.

Objective: To quantify and compare the bioactivity of retinyl acetate and retinol in activating the retinoid signaling pathway.

Methodology:

-

Cell Culture: Use a human keratinocyte cell line (e.g., HaCaT) or a similar model. Culture cells in appropriate media until they reach ~80% confluency.

-

Transfection: Co-transfect the cells with two plasmids:

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs.

-

A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Treatment: After 24 hours, replace the media with media containing various concentrations of retinyl acetate, retinol, or all-trans-retinoic acid (as a positive control). Include a vehicle-only negative control.

-

Incubation: Incubate the treated cells for 18-24 hours to allow for cellular uptake, metabolic conversion, and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the relative luciferase units (RLU) against the compound concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) for each compound. A lower EC50 value indicates higher potency. The expected result is that retinol will have a significantly lower EC50 than retinyl acetate, while retinoic acid will be the most potent.[14][19]

Caption: Workflow for an RAR activation reporter assay.

Protocol 3: In Vivo Epidermal Response Assay

This protocol assesses a key physiological outcome of retinoid activity in a clinically relevant model.

Objective: To compare the ability of retinyl acetate and retinol to induce epidermal hyperplasia in human skin.

Methodology:

-

Subject Recruitment: Recruit healthy volunteers with informed consent, following ethical guidelines.

-

Patch Application: Apply occlusive patches containing formulations of retinyl acetate (e.g., 1.0%), retinol (e.g., 0.5%), a vehicle control, and a positive control like 0.025% retinoic acid to the subjects' forearms or upper back.[21]

-

Treatment Period: Leave patches on for a defined period, typically 4-7 days, to allow for sufficient biological response.[21]

-

Biopsy and Histology: After the treatment period, take punch biopsies from each treatment site. Fix the tissue in formalin, embed in paraffin, and section.

-

Microscopic Analysis: Stain sections with Hematoxylin and Eosin (H&E). Use digital microscopy and image analysis software to measure the thickness of the viable epidermis.

-

Data Analysis: Compare the mean epidermal thickness for each treatment group against the vehicle control. Statistical analysis (e.g., ANOVA) will determine the significance of any observed increases. It is expected that retinol will induce a greater increase in epidermal thickness compared to an equimolar concentration of retinyl acetate, reflecting its higher biopotency.[22][23]

Conclusion for the Research Professional

The choice between retinyl acetate and retinol is a classic trade-off between stability and potency. Retinyl acetate offers superior chemical stability, making it a more robust and formulation-friendly molecule with a lower potential for irritation.[2][15] This makes it suitable for applications where long-term stability is paramount and a milder, more gradual effect is desired.

Conversely, retinol is biologically more potent due to its closer proximity in the metabolic pathway to retinoic acid.[11][16] It provides a stronger and faster biological response but is more challenging to formulate and can be associated with a higher incidence of irritation. For drug development and research applications focused on maximizing retinoid pathway activation, retinol is the more direct precursor. The selection between these two molecules must be a deliberate choice based on the specific experimental or product development goals, balancing the need for efficacy against the practical constraints of stability and tolerability.

References

-

Retinoic acid production and signaling A schematic diagram of the... - ResearchGate . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

O'Byrne, S. M., & Blaner, W. S. (2013). Retinol and retinyl esters: biochemistry and physiology. Journal of lipid research, 54(7), 1731–1743. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Retinol Acetate vs. Retinol Palmitate: What's the Difference? | Authentic K-Beauty - Skincare . (2025, November 22). Skincare. Retrieved January 12, 2026, from [Link]

-

Retinol Acetate vs. Retinol Palmitate: Key Differences Explained - BuyCosmetics.CY . (2025, November 24). BuyCosmetics.CY. Retrieved January 12, 2026, from [Link]

-

What is Retinyl Acetate? - Paula's Choice . (n.d.). Paula's Choice. Retrieved January 12, 2026, from [Link]

-

Connor, M. J., & Lowe, N. J. (1990). An in vivo experimental model for effects of topical retinoic acid in human skin. British Journal of Dermatology, 123(4), 447–453. PubMed. Retrieved January 12, 2026, from [Link]

-

Retinoids and the retinoic acid (RA) signaling pathway. The chemical... - ResearchGate . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Ganaie, M. A., et al. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Pharmacology, 14, 1223933. Frontiers. Retrieved January 12, 2026, from [Link]

-

Bankson, D. D., Russell, R. M., & Sadowski, J. A. (1986). Determination of retinyl esters and retinol in serum or plasma by normal-phase liquid chromatography: method and applications. Clinical chemistry, 32(1 Pt 1), 35–40. PubMed. Retrieved January 12, 2026, from [Link]

-

How does Retinyl Acetate compare to other retinoids? - Blog - Onerbio . (2025, December 15). Onerbio. Retrieved January 12, 2026, from [Link]

-

Retinol Acetate vs. Retinol Palmitate: Which Delivers Better Results for Your Skin? . (2025, November 22). Unknown Source. Retrieved January 12, 2026, from [Link]

-

Retinol Acetate vs. Palmitate: Which Is Right for Your Skin? | Authentic K-Beauty . (2025, November 22). Authentic K-Beauty. Retrieved January 12, 2026, from [Link]

-

Retinol Acetate vs. Retinol Palmitate: Which Is Better for Your Skin? - BuyCosmetics.CY . (2025, November 24). BuyCosmetics.CY. Retrieved January 12, 2026, from [Link]

-

Andreoli, R., et al. (2015). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in molecular biology, 1270, 159–168. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Kane, M. A., et al. (2010). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical biochemistry, 407(1), 58–66. PubMed Central. Retrieved January 12, 2026, from [Link]

-

The retinoic acid (RA)-signaling pathway and eye development. Key... - ResearchGate . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Li, A. E., & Norris, A. W. (2021). The multifaceted nature of retinoid transport and metabolism. Biochimica et biophysica acta. Molecular and cell biology of lipids, 1866(11), 159011. ScienceDirect. Retrieved January 12, 2026, from [Link]

-

Bhat, P. V., & Lacroix, A. (1991). Metabolism of [11-3H]retinyl acetate in liver tissues of vitamin A-sufficient, -deficient and retinoic acid-supplemented rats. Biochimica et biophysica acta, 1092(2), 153–159. PubMed. Retrieved January 12, 2026, from [Link]

-

Retinoid metabolism and transport - Reactome Pathway Database . (n.d.). Reactome. Retrieved January 12, 2026, from [Link]

-

2: Schematic presentation of the retinoid signal transduction pathway... - ResearchGate . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Vitamin A - Wikipedia . (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Pivonello, C., et al. (2022). Retinoic acid receptor structures: the journey from single domains to full-length complex in. Journal of Molecular Endocrinology, 69(3), T75-T92. Journal of Molecular Endocrinology. Retrieved January 12, 2026, from [Link]

-

Golczak, M. (2016). Molecular Basis for Vitamin A Uptake and Storage in Vertebrates. Vitamins and hormones, 100, 149–172. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Ito, Y. L., Zile, M., Ahrens, H., & DeLuca, H. F. (1974). Liquid-gel partition chromatography of vitamin A compounds; formation of retinoic acid from retinyl acetate in vivo. Journal of lipid research, 15(5), 517–524. PubMed. Retrieved January 12, 2026, from [Link]

-

Jo, A., et al. (2018). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of food and drug analysis, 26(1), 37–45. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

The Analysis of Retinyl Acetate and Retinyl Palmitate in Foods and Supplements Using Coupled Supercritical Fluid Extraction and... . (n.d.). Waters. Retrieved January 12, 2026, from [Link]

-

What are the functions of retinoic acid receptors (RAR) and retinoid X receptors (RXR)? . (n.d.). Unknown Source. Retrieved January 12, 2026, from [Link]

-

Retinoic acid receptor - Wikipedia . (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Han, H. S., et al. (2003). Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity. Bioorganic & medicinal chemistry letters, 13(19), 3329–3333. PubMed. Retrieved January 12, 2026, from [Link]

-

Overview of vitamin A uptake, metabolism and transport. Dietary... - ResearchGate . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Allenby, G., et al. (1993). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences of the United States of America, 90(1), 30–34. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Retinyl Acetate - By Valenti Organics - Italian Skincare . (2025, March 1). Valenti Organics. Retrieved January 12, 2026, from [Link]

-

Retinoid stability and degradation kinetics in commercial cosmetic products | Request PDF . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Efficacy of retinoids booster ex vivo and in vivo. (a) Epidermis... - ResearchGate . (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2023). Retinoic Acid and Retinoid X Receptors. Biomolecules, 13(3), 503. MDPI. Retrieved January 12, 2026, from [Link]

-

Tancrede-Bohin, E., et al. (2020). In vivo multiphoton imaging for non-invasive time course assessment of retinoids effects on human skin. Skin research and technology, 26(5), 657–666. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - MDPI . (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

von Lintig, J. (2012). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Biochimica et biophysica acta, 1821(1), 104–111. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity . (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Retinol and Retinol Compounds - Campaign for Safe Cosmetics . (n.d.). Campaign for Safe Cosmetics. Retrieved January 12, 2026, from [Link]

-

Kane, M. A., & Napoli, J. L. (2016). Quantification of Endogenous Retinoids. Methods in molecular biology, 1437, 1–32. PubMed Central. Retrieved January 12, 2026, from [Link]

-

Kim, B. H., et al. (2022). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. Cosmetics, 9(4), 96. National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byvalenti.com [byvalenti.com]

- 3. researchgate.net [researchgate.net]

- 4. Retinol Acetate vs. Retinol Palmitate: What’s the Difference? | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]

- 5. Retinol Acetate vs. Retinol Palmitate: Which Is Better for Your Skin? | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]

- 6. mdpi.com [mdpi.com]

- 7. Retinol Acetate vs. Retinol Palmitate: Key Differences Explained | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]

- 8. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. paulaschoice.fr [paulaschoice.fr]

- 11. How does Retinyl Acetate compare to other retinoids? - Blog - Oner Biotech [chemnutrition.com]

- 12. consensus.app [consensus.app]

- 13. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 14. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Retinol Acetate vs. Retinol Palmitate: Which Delivers Better Results for Your Skin? | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]

- 16. Retinol Acetate vs. Palmitate: Which Is Right for Your Skin? | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]

- 17. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An in vivo experimental model for effects of topical retinoic acid in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Researcher's Guide to Profiling Gene Expression Changes Induced by Retinyl Acetate

Abstract: Retinyl acetate, a stable ester form of vitamin A, is a pivotal compound in cellular biology, primarily through its conversion to the potent signaling molecule, retinoic acid. Retinoic acid directly regulates the transcription of hundreds of genes, influencing a vast array of cellular processes including differentiation, proliferation, apoptosis, and immune function.[1][2][3] Understanding the precise impact of retinyl acetate on the transcriptome is therefore fundamental for researchers in oncology, developmental biology, dermatology, and drug development. This in-depth technical guide provides a comprehensive framework for investigating the effects of retinyl acetate on gene expression profiles. It moves beyond a simple recitation of protocols to explain the underlying molecular mechanisms and the critical rationale behind each experimental step. We detail an end-to-end workflow, from initial experimental design and cell culture treatment to advanced RNA-Sequencing (RNA-Seq) data analysis and interpretation, equipping researchers with the knowledge to conduct robust, reproducible, and insightful experiments.

The Molecular Mechanism: From Ester to Transcriptional Control

The biological activity of retinyl acetate is not direct. Instead, it serves as a pro-drug, initiating a well-defined metabolic and signaling cascade that culminates in the modulation of gene expression. A thorough understanding of this pathway is essential for designing experiments and interpreting results.

Metabolic Activation Pathway

Retinyl acetate must first be hydrolyzed to its alcohol form, retinol. This is followed by a two-step oxidation process to yield the primary bioactive metabolite, all-trans-retinoic acid (ATRA).[4][5][6]

-

Hydrolysis: Cellular hydrolases convert retinyl acetate into all-trans-retinol.[4]

-

First Oxidation: Retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs) reversibly oxidize retinol to all-trans-retinaldehyde.[1][6]

-

Second Oxidation: Retinaldehyde dehydrogenases (RALDHs) irreversibly oxidize retinaldehyde to all-trans-retinoic acid (ATRA).[1][4]

This multi-step conversion is a key experimental consideration; the observed effects on gene expression are dependent on the cell type's enzymatic capacity to perform these conversions.

Nuclear Receptor-Mediated Transcription

ATRA functions as a ligand for two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with α, β, and γ subtypes.[1][2]

The canonical mechanism involves the following steps:

-

Nuclear Translocation: ATRA enters the nucleus, often facilitated by cellular retinoic acid-binding proteins (CRABPs).[1][6]

-

Heterodimerization: RARs and RXRs form a heterodimer (RAR/RXR). In the absence of the ATRA ligand, this dimer is often bound to DNA and associated with a co-repressor complex, which maintains a condensed chromatin state and silences gene transcription.[3][7]

-

Ligand Binding & Conformational Change: ATRA binds to the RAR portion of the dimer, inducing a conformational change in the receptor complex.[2]

-

Co-regulator Exchange: This change triggers the dissociation of the co-repressor complex and the recruitment of a co-activator complex.[8]

-

Transcriptional Activation: The co-activator complex, which often includes histone acetyltransferases (HATs), remodels the chromatin to a more open state, facilitating the binding of RNA polymerase II and the initiation of transcription.[8]

-

DNA Binding: The activated RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), typically located in the promoter or enhancer regions of target genes.[3][7][9] Over 500 genes have been identified as regulatory targets of retinoic acid.[10]

In-Depth Experimental Protocols

The quality of the final data is entirely dependent on the rigor and precision of the benchwork. Here we detail the critical protocols.

Protocol 1: Cell Culture and Retinyl Acetate Treatment

Causality: The choice of cell line is paramount; it must be capable of metabolizing retinyl acetate and should be relevant to the biological question. The concentration and treatment duration are critical variables that must be optimized, typically through pilot studies assessing cell viability (e.g., MTT assay) and the expression of a known retinoid-responsive gene (e.g., RARB or CYP26A1).

-

Cell Seeding: Plate cells in appropriate culture vessels and medium. Allow them to adhere and reach 70-80% confluency to ensure they are in an active growth phase.

-

Stock Solution Preparation: Prepare a high-concentration stock of retinyl acetate (e.g., 10-100 mM) in a suitable solvent like DMSO or ethanol. Note: Retinoids are light and oxygen sensitive; prepare fresh and handle in low-light conditions.

-

Treatment: The following day, replace the old medium with fresh medium containing the final desired concentration of retinyl acetate. Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) as the highest dose experimental group.

-

Incubation: Incubate cells for the predetermined time (e.g., 24, 48, or 72 hours).

-

Harvesting: At the end of the treatment period, wash cells with ice-cold PBS and proceed immediately to RNA extraction.

Protocol 2: High-Integrity RNA Extraction

Causality: The goal is to isolate pure, intact RNA. Contaminants like gDNA can lead to false positives, while degraded RNA results in a 3'-bias during sequencing, skewing quantification. [11]The RNA Integrity Number (RIN) is the gold-standard metric for quality, with a value >8 being highly recommended for RNA-Seq.

-

Lysis: Lyse the harvested cells directly in the culture dish using a buffer containing a chaotropic agent (e.g., guanidinium thiocyanate in Buffer RLT from Qiagen's RNeasy Kit) to denature proteins and RNases.

-

Homogenization: Pass the lysate through a fine-gauge needle or a specialized shredder column to shear genomic DNA.

-

Purification: Apply the lysate to a silica-membrane spin column. RNA binds to the membrane in the presence of ethanol.

-

Washing: Perform a series of wash steps with provided buffers to remove proteins, salts, and other contaminants. An on-column DNase digestion step is highly recommended to eliminate any residual gDNA.

-

Elution: Elute the pure RNA from the membrane using RNase-free water.